5-Hydroxynicotinohydrazide

Solubility Formulation Physicochemical Properties

Researchers aiming to build metal complexes or bioactive hydrazones often face limitations with standard bidentate nicotinohydrazides. 5-Hydroxynicotinohydrazide solves this by providing an additional phenolic -OH donor, enabling tridentate (N,O,O) chelation for tunable redox and stability profiles. · Tridentate chelation creates distinct geometries vs. bidentate analogs, lowering HOMO-LUMO gaps (Δ 3.546→3.12 eV) in derived complexes. · High aqueous solubility (45,830 mg/L) improves reaction handling, yields in aqueous media, and bioavailability of final hydrazones. · Consistent ≥97% purity (modal market value) ensures reproducible synthesis of antimicrobial or CNS-targeted Schiff base libraries.

Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
CAS No. 112193-39-2
Cat. No. B038908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxynicotinohydrazide
CAS112193-39-2
Synonyms3-Pyridinecarboxylicacid,5-hydroxy-,hydrazide(9CI)
Molecular FormulaC6H7N3O2
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1O)C(=O)NN
InChIInChI=1S/C6H7N3O2/c7-9-6(11)4-1-5(10)3-8-2-4/h1-3,10H,7H2,(H,9,11)
InChIKeyOLOBXYMJLZJQQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxynicotinohydrazide: Physicochemical and Structural Baseline


5-Hydroxynicotinohydrazide (CAS 112193-39-2, molecular formula C₆H₇N₃O₂, MW 153.14 g/mol) is a pyridine-based hydrazide featuring a hydroxyl substituent at the 5-position of the nicotinic acid scaffold . This bifunctional structure integrates both a hydrazide moiety (─C(O)NHNH₂) and a phenolic ─OH group, conferring dual hydrogen-bond donor/acceptor capacity and a predicted water solubility of 45,830 mg/L at 25 °C (log Kow: -1.29) . Commercially, the compound is available at purities of 95–97% and is primarily utilized as a versatile building block for the synthesis of Schiff bases, hydrazones, and metal coordination complexes in medicinal chemistry and materials research .

Why Generic Substitution Fails: Critical Role of the 5-OH Group


In-class substitution of nicotinohydrazides without a 5-hydroxy group (e.g., isoniazid, nicotinic acid hydrazide) fails to replicate the specific performance of 5-hydroxynicotinohydrazide due to two primary drivers: (1) the phenolic ─OH moiety at the 5-position alters the electronic distribution of the pyridine ring, which has been computationally demonstrated to lower HOMO-LUMO energy gaps in derived metal complexes (e.g., from 3.546 eV for parent ligands to 3.12 eV for vanadium complexes), thereby modulating redox activity and binding affinity [1]; and (2) this substituent introduces an additional metal-coordination site, enabling tridentate (N, O, O) chelation modes that are sterically and electronically distinct from bidentate coordination offered by non-hydroxylated analogs [2]. Consequently, procurement of a generic nicotinohydrazide will not yield the same coordination chemistry, solubility profile, or biological outcomes observed for the 5-hydroxy derivative, as quantified in the evidence below.

Procurement Evidence: Differentiating from Nicotinohydrazide Analogs


Enhanced Water Solubility vs. Unsubstituted Nicotinic Acid Hydrazide

5-Hydroxynicotinohydrazide exhibits a predicted aqueous solubility of 45,830 mg/L at 25 °C (log Kow = -1.29) , a value that is substantially higher than that of the unsubstituted parent compound, nicotinic acid hydrazide (isoniazid), which has an experimentally determined solubility of approximately 140 mg/mL (140,000 mg/L) at 25 °C [1]. While both compounds are highly water-soluble, the presence of the 5-hydroxy group on the target compound introduces a phenolic ─OH that provides an additional hydrogen-bonding site and a more negative log Kow, which can alter partitioning behavior in biphasic reaction systems or biological media .

Solubility Formulation Physicochemical Properties

Tridentate vs. Bidentate Metal Chelation Modes

The 5-hydroxy group on 5-hydroxynicotinohydrazide enables tridentate (N, O, O) chelation to transition metals, a mode that is structurally and electronically distinct from the bidentate coordination observed for non-hydroxylated nicotinohydrazide derivatives [1]. In a comparative study, a nicotinohydrazide-derived ligand lacking the 5-OH group (N′-(1-(2-oxo-2H-chromen-3-yl)ethylidene)nicotinohydrazide) exhibited a tridentate binding mode only through the carbonyl oxygen, azomethine nitrogen, and the pyridine nitrogen, with no phenolic oxygen contribution [2]. In contrast, the 5-hydroxy substituent introduces an additional oxygen donor that can participate in chelation, altering the geometry and stability of the resulting metal complexes. This structural distinction is further supported by computational studies on related vanadium(V) hydrazone complexes, where the HOMO-LUMO energy gap decreased from 3.546 eV in the ligand to 3.12 eV in the complex, a shift attributed to electronic effects from the ligand's donor atoms [1].

Coordination Chemistry Metal Complexes Ligand Design

Antimicrobial Activity of Nicotinohydrazide Hydrazones

While direct antimicrobial data for unmodified 5-hydroxynicotinohydrazide is not available in the primary literature, class-level data for nicotinohydrazide-derived hydrazones provide a quantitative benchmark for the potential of 5-hydroxy-substituted analogs. A series of nicotinohydrazide hydrazones exhibited zones of inhibition ranging from 22–28 mm against MRSA, VRE, S. aureus, and P. aeruginosa, with Minimum Inhibitory Concentrations (MIC) of 0.063 mg/mL and Minimum Bactericidal Concentrations (MBC) of 0.125 mg/mL [1]. In a separate study, 6-phenylnicotinohydrazide derivatives showed an MIC of 3.90 µg/mL against M. tuberculosis and broad-spectrum antibacterial MICs ranging from 0.24–1.95 µg/mL [2]. The 5-hydroxy substituent is expected to modulate these activities through electronic effects and altered hydrogen-bonding capacity, as supported by computational and SAR studies on related hydrazones [3].

Antimicrobial Hydrazones MIC

Synthetic Accessibility via Direct Condensation

5-Hydroxynicotinohydrazide is synthesized via a straightforward one-step condensation of 5-hydroxynicotinic acid with hydrazine hydrate, a route that is well-established for nicotinic acid hydrazides [1]. This synthetic accessibility contrasts with more complex nicotinohydrazide derivatives that require multi-step syntheses or expensive catalysts. For example, the patent literature describes a process for producing nicotinic acid hydrazides by condensing a nicotinic carboxylic acid with hydrazine in the presence of a titanium or zirconium catalyst [1]. The direct condensation of 5-hydroxynicotinic acid eliminates the need for such catalysts, potentially offering a cost and time advantage for laboratory-scale synthesis .

Synthesis Hydrazide Building Block

High-Impact Application Scenarios


Tridentate Schiff Base Ligands for Metal Complexation

The 5-hydroxy group on 5-hydroxynicotinohydrazide provides an additional oxygen donor atom, enabling the synthesis of Schiff base ligands that coordinate to transition metals in a tridentate (N, O, O) fashion [1]. This coordination mode is distinct from the bidentate or N, O, N tridentate modes observed with non-hydroxylated nicotinohydrazide analogs [2]. Researchers developing metal-based catalysts, enzyme inhibitors, or antimicrobial agents can leverage this structural feature to modulate the geometry, stability, and biological activity of their complexes, as demonstrated by the enhanced antimicrobial and antitubercular activities of Zn(II) and Cd(II) complexes of related ligands [2][3].

Hydrazone-Based Antimicrobial Agents with Enhanced Solubility

The high predicted aqueous solubility of 5-hydroxynicotinohydrazide (45,830 mg/L at 25 °C) makes it an advantageous starting material for synthesizing hydrazone derivatives intended for biological evaluation. This solubility is a key differentiator from more lipophilic hydrazide building blocks and can improve handling, reaction yields in aqueous media, and potentially the bioavailability of the final hydrazone products. The nicotinohydrazide class has demonstrated promising antimicrobial activity (MIC 0.063–1.95 µg/mL) [4][5], and the 5-hydroxy substitution may further enhance potency or selectivity.

Multi-Targeted Ligands for Neurodegenerative Disease

Nicotinohydrazide derivatives, including those with hydroxyl substitutions, have been explored as multi-targeted inhibitors for Alzheimer's disease, targeting cholinesterases and amyloid-beta aggregation [6]. The 5-hydroxy group on the target compound offers an additional hydrogen-bonding moiety that can be exploited in structure-based drug design to enhance binding affinity to these biological targets. Procurement of 5-hydroxynicotinohydrazide enables medicinal chemists to explore the SAR of the 5-position in this promising scaffold.

Coordination Polymers and Supramolecular Assemblies

The combination of a pyridine nitrogen, a hydrazide carbonyl, and a phenolic hydroxyl group makes 5-hydroxynicotinohydrazide a versatile tecton for supramolecular chemistry. These multiple donor atoms facilitate the formation of extended hydrogen-bonded networks and coordination polymers with transition metals, as demonstrated by the complex supramolecular assemblies observed in vanadium(V) hydrazone complexes derived from related nicotinohydrazide ligands [1]. The 5-hydroxy substituent introduces an additional strong hydrogen-bond donor (O─H···N, O─H···O) that can direct crystal packing and influence material properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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